molecular formula C13H10ClNO3S B6613055 N-(4-chlorophenyl)sulfonylbenzamide CAS No. 14067-98-2

N-(4-chlorophenyl)sulfonylbenzamide

Cat. No.: B6613055
CAS No.: 14067-98-2
M. Wt: 295.74 g/mol
InChI Key: BUVKGFNBMCHZJN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)sulfonylbenzamide is a chemical compound with the molecular formula C13H10ClNO3S. It is known for its diverse applications in scientific research, particularly in the fields of pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)sulfonylbenzamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with benzamide. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)sulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzamides and sulfonamides.

Scientific Research Applications

N-(4-chlorophenyl)sulfonylbenzamide is utilized in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)sulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)sulfonylbenzamide
  • N-(4-fluorophenyl)sulfonylbenzamide
  • N-(4-methylphenyl)sulfonylbenzamide

Uniqueness

N-(4-chlorophenyl)sulfonylbenzamide is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity and specific binding affinities. This uniqueness makes it valuable in applications where precise chemical interactions are required.

Properties

IUPAC Name

N-(4-chlorophenyl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVKGFNBMCHZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301543
Record name N-(4-chlorophenyl)sulfonylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834170
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

14067-98-2
Record name NSC144078
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144078
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-chlorophenyl)sulfonylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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